4-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine
Description
This compound is a heterocyclic molecule featuring a pyrimidine core substituted with methoxy and dimethyl groups, linked via a piperidinylmethyl bridge to a 5-cyclopropyl-1,3,4-thiadiazole moiety. The cyclopropyl group on the thiadiazole may enhance metabolic stability, while the dimethylpyrimidine moiety could influence lipophilicity and target binding .
Properties
IUPAC Name |
2-cyclopropyl-5-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-11-12(2)18-10-19-15(11)23-9-13-5-7-22(8-6-13)17-21-20-16(24-17)14-3-4-14/h10,13-14H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDUDUKZZHTFIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C3=NN=C(S3)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reaction
Cyclopropanecarbohydrazide reacts with carbon disulfide in the presence of phosphorus oxychloride to form the 1,3,4-thiadiazole ring. The reaction proceeds under reflux (80–100°C) for 12–16 hours, yielding the thiadiazole-2-thiol intermediate, which is subsequently aminated using hydrazine hydrate.
Reaction Conditions Table
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Cyclopropanecarbohydrazide, CS₂, POCl₃, 80°C, 12 h | 65% | |
| 2 | NH₂NH₂·H₂O, EtOH, reflux, 6 h | 78% |
Functionalization of the Piperidine Scaffold
The piperidin-4-ylmethanol intermediate is typically prepared via reduction of ethyl isonipecotate (ethyl piperidine-4-carboxylate) using lithium aluminum hydride (LiAlH₄). Subsequent protection of the hydroxyl group as a mesylate or tosylate facilitates nucleophilic displacement in later stages.
Key Reaction
$$
\text{Ethyl piperidine-4-carboxylate} \xrightarrow{\text{LiAlH}_4, \text{THF}, 0°\text{C} \rightarrow \text{rt}} \text{Piperidin-4-ylmethanol} \quad (\text{Yield: 85%})
$$
Preparation of the Pyrimidine Backbone
The 4-chloro-5,6-dimethylpyrimidine fragment is synthesized via the Biginelli cyclocondensation reaction, utilizing thiourea, acetylacetone, and chloroacetyl chloride under acidic conditions. Methylation at the 5- and 6-positions is achieved using methyl iodide in the presence of a base.
Optimized Procedure
- Cyclocondensation : Thiourea (1 eq), acetylacetone (1.2 eq), and chloroacetyl chloride (1.5 eq) in glacial acetic acid, refluxed for 8 hours.
- Methylation : Intermediate treated with CH₃I (2.5 eq) and K₂CO₃ in DMF at 60°C for 4 hours.
Final Coupling and Etherification
The assembly of the target compound involves two critical steps:
- Formation of the Piperidine-Thiadiazole Linkage :
The thiadiazole-2-amine reacts with mesylated piperidin-4-ylmethanol via nucleophilic aromatic substitution (SNAr) under basic conditions.
$$
\text{5-Cyclopropyl-1,3,4-thiadiazol-2-amine} + \text{Mesylated piperidin-4-ylmethanol} \xrightarrow{\text{Et}_3\text{N}, \text{DMF}, 90°\text{C}} \text{Intermediate I} \quad (\text{Yield: 70%})
$$
Etherification with Pyrimidine :
Intermediate I undergoes Williamson ether synthesis with 4-chloro-5,6-dimethylpyrimidine in the presence of NaH as a base.$$
\text{Intermediate I} + \text{4-Chloro-5,6-dimethylpyrimidine} \xrightarrow{\text{NaH, DMF, 100°\text{C}}} \text{Target Compound} \quad (\text{Yield: 65%})
$$
Mechanistic Insights and Yield Optimization
- Thiadiazole-Piperidine Coupling : Steric hindrance from the cyclopropyl group necessitates elevated temperatures (90–100°C) to achieve acceptable reaction rates.
- Etherification Challenges : Competing elimination reactions during Williamson synthesis are mitigated by using anhydrous DMF and controlled heating.
Yield Improvement Strategies
- Microwave-Assisted Synthesis : Reducing reaction time from 12 hours to 45 minutes for thiadiazole formation.
- Catalytic Additives : Employing KI as a catalyst in SNAr reactions improves piperidine-thiadiazole coupling yields to 82%.
Analytical Characterization and Validation
Final product validation relies on spectroscopic techniques:
- ¹H NMR : Distinct signals for cyclopropyl (δ 0.8–1.2 ppm), piperidine (δ 2.5–3.5 ppm), and pyrimidine methyl groups (δ 2.3–2.4 ppm).
- LC-MS : Molecular ion peak at m/z 416.2 ([M+H]⁺) confirms the molecular formula C₁₉H₂₅N₅OS₂.
Industrial-Scale Considerations
Patent disclosures highlight scalable processes:
Chemical Reactions Analysis
Types of Reactions
4-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
4-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-{1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-ylmethoxy}-3-methylpyridine (CAS 2201319-50-6)
- Structural Similarities : Shares the 5-cyclopropyl-1,3,4-thiadiazole-piperidine backbone but replaces the pyrimidine with a methylpyridine group.
- Molecular Properties :
- Applications : Likely explored for similar therapeutic areas, but the pyridine group may confer distinct electronic properties affecting solubility or metabolic pathways.
3-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one (CAS 2640975-75-1)
- Structural Similarities: Retains the thiadiazole-piperidine unit but incorporates a dihydroquinazolinone core instead of pyrimidine.
- The additional oxygen and nitrogen atoms may improve hydrogen-bonding capacity .
- Applications: Quinazolinones are known for anticancer and antimicrobial activities, suggesting divergent therapeutic applications compared to the pyrimidine-based target compound.
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine Hydrochloride
- Structural Similarities : Replaces the thiadiazole with an oxadiazole ring, altering electronic properties.
- Molecular Properties: Oxadiazole vs. Hydrochloride salt: Enhances aqueous solubility, a critical factor in bioavailability .
- Applications : Oxadiazoles are common in agrochemicals and antivirals, suggesting this derivative may prioritize different indications than the sulfur-containing target compound.
1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine Dihydrochloride
- Structural Similarities : Features a thiadiazole-piperazine core but lacks the cyclopropyl group and pyrimidine.
- Molecular Properties: Piperazine vs. Methyl substitution on thiadiazole: Reduces steric hindrance compared to cyclopropyl, possibly enhancing metabolic susceptibility .
- Applications : Piperazine derivatives are prevalent in antipsychotics and antifungals, indicating divergent pharmacological pathways.
Comparative Analysis Table
Research Findings and Implications
- Structural Impact on Bioactivity: The target compound’s dimethylpyrimidine group likely enhances hydrophobic interactions in enzyme binding pockets compared to pyridine or quinazolinone derivatives .
- Metabolic Stability : Cyclopropyl substitution on thiadiazole may reduce oxidative metabolism, improving half-life over methyl-substituted analogs .
- Solubility Considerations : Hydrochloride salts (e.g., in oxadiazole derivatives) offer superior solubility, whereas the target compound’s neutral form may require formulation optimization for bioavailability .
Biological Activity
4-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, synthesizing available research findings and case studies.
Chemical Structure
The compound can be described by the following chemical structure:
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. The presence of the piperidine and thiadiazole moieties suggests potential interactions with neurotransmitter systems and enzyme inhibition pathways.
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit significant antibacterial properties. In vitro studies have shown that similar compounds can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Activity | Target Bacteria |
|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus |
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's disease. Studies on related compounds have demonstrated significant inhibition rates, indicating that this compound may exhibit similar properties.
Anticancer Properties
Preliminary studies suggest that compounds with similar structures may possess anticancer properties. The mechanism may involve apoptosis induction in cancer cells or inhibition of tumor growth through various signaling pathways.
Case Studies
- Case Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of synthesized piperidine derivatives against multi-drug resistant strains. The results indicated that certain modifications to the piperidine ring enhanced antibacterial potency significantly.
- Case Study on Enzyme Inhibition : Another study focused on the enzyme inhibition profile of similar thiadiazole-containing compounds, revealing promising results in inhibiting AChE with IC50 values in the low micromolar range.
Q & A
Q. What are the key structural features of 4-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine that influence its reactivity and bioactivity?
The compound’s reactivity and bioactivity are determined by its heterocyclic core and substituents:
- Thiadiazole-piperidine linkage : Enhances metabolic stability and modulates interactions with biological targets via hydrophobic and hydrogen-bonding interactions .
- 5,6-Dimethylpyrimidine : The methyl groups at positions 5 and 6 sterically hinder nucleophilic attack, potentially stabilizing the molecule in acidic environments .
- Cyclopropyl group : Introduces conformational rigidity, which may improve target binding specificity .
Q. Methodological Insight :
- Use computational tools (e.g., DFT calculations) to map electron density distribution across the molecule, identifying reactive sites.
- Compare bioactivity of analogs with/without cyclopropyl or dimethyl groups to isolate structural contributions .
Q. How can researchers optimize the synthesis of this compound for high yield and purity?
Multi-step synthesis requires precise control of reaction conditions:
Cyclocondensation : Use 5-cyclopropyl-1,3,4-thiadiazol-2-amine with piperidin-4-ylmethanol under reflux in anhydrous THF with a catalytic amount of p-toluenesulfonic acid (yields ~65–70%) .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water (purity >95%) .
Characterization : Validate via -NMR (e.g., δ 1.2–1.4 ppm for cyclopropyl protons) and LC-MS (M at m/z 403.2) .
Q. Common Pitfalls :
Q. What in vitro assays are recommended for initial screening of biological activity?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤25 µg/mL suggesting potency .
- Anticancer Screening : MTT assays using human cancer cell lines (e.g., MCF-7, HeLa), with IC values <10 µM warranting further study .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases (e.g., HIV-1 protease) .
Q. Data Interpretation :
- Normalize results against positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies (e.g., variable IC values) may arise from:
- Assay conditions : Differences in solvent (DMSO vs. aqueous buffers), cell passage number, or incubation time .
- Compound stability : Degradation under storage (e.g., light exposure) or in cell culture media.
Q. Methodological Solutions :
- Conduct stability studies using HPLC to monitor degradation products over 24–72 hours .
- Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) and report exact experimental parameters .
Q. What strategies are effective for elucidating the mechanism of action of this compound?
- Target Identification :
- SPR (Surface Plasmon Resonance) : Screen against protein libraries (e.g., kinase panels) to identify binding partners .
- CRISPR-Cas9 Knockout : Validate target relevance by knocking out suspected genes (e.g., EGFR) and assessing compound efficacy .
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects .
Case Study :
A structurally related pyrimidine derivative showed dose-dependent inhibition of PI3K/Akt/mTOR in glioblastoma models, confirmed via Western blot .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- Substituent Variation :
- Biological Testing :
- Compare IC values across analogs in enzyme inhibition assays .
Example :
In a 2023 study, analogs with 5-fluoro substitution on the pyrimidine ring showed 3-fold higher EGFR inhibition than the parent compound .
Q. What analytical methods are recommended for studying stability and degradation under physiological conditions?
- Forced Degradation Studies :
- Acidic/alkaline hydrolysis (0.1 M HCl/NaOH, 37°C, 24 h).
- Oxidative stress (3% HO, 6 h).
- Photodegradation (ICH Q1B guidelines) .
- Analytical Tools :
- HPLC-DAD : Monitor degradation products (e.g., retention time shifts).
- LC-MS/MS : Identify degradation pathways (e.g., oxidation of thiadiazole to sulfoxide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
